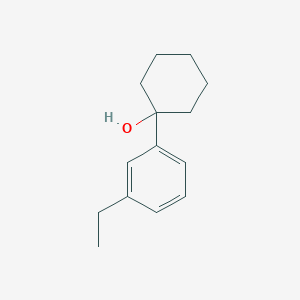

1-(3-Ethylphenyl)cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(3-ethylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H20O/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3 |

InChI Key |

WTJADRFYAJDTCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2(CCCCC2)O |

Origin of Product |

United States |

Mechanistic Investigations of 1 3 Ethylphenyl Cyclohexanol Reactivity

Alcohol Dehydration Reaction Pathways

The elimination of water from an alcohol to form an alkene, known as dehydration, is a cornerstone reaction for tertiary alcohols. For 1-(3-ethylphenyl)cyclohexanol, this process is readily achieved under acidic conditions and proceeds through a well-defined stepwise mechanism.

Acid-Catalyzed E1 Mechanisms

The acid-catalyzed dehydration of this compound follows an E1 (Elimination, Unimolecular) mechanism, which is characteristic of secondary and tertiary alcohols that can form stable carbocation intermediates. jove.comacs.orglibretexts.org The reaction proceeds in three distinct steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄, H₃PO₄). quora.com This rapid and reversible step converts the poor leaving group, hydroxide (B78521) (-OH), into an excellent leaving group, an alkyloxonium ion (-OH₂⁺). jove.comyoutube.com

Formation of a Carbocation: The bond between the tertiary carbon and the alkyloxonium ion cleaves heterolytically, with the water molecule departing. This is the slow, rate-determining step of the E1 mechanism, resulting in the formation of a planar tertiary carbocation. jove.comlibretexts.orgsaskoer.ca The stability of this carbocation is crucial for the facility of the reaction. In the case of this compound, the resulting carbocation is not only tertiary but also benzylic, receiving significant resonance stabilization from the adjacent phenyl ring. The ethyl group at the meta-position has a minor inductive effect that further stabilizes the positive charge.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center. jove.comlibretexts.org The electrons from the C-H bond then form a new π-bond, yielding the alkene product and regenerating the acid catalyst. Due to the structure of this compound, deprotonation can occur from either the cyclohexane (B81311) ring or the benzylic position, potentially leading to a mixture of alkene isomers. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. saskoer.cacsueastbay.edu For this compound, this would favor the formation of 1-(3-ethylphenyl)cyclohex-1-ene.

Influence of Catalytic Environment on Reaction Rates

The rate of E1 dehydration is highly dependent on the catalytic environment, including the nature of the catalyst, solvent, and temperature. Tertiary alcohols dehydrate under the mildest conditions compared to primary and secondary alcohols, a direct consequence of the stability of the tertiary carbocation intermediate. libretexts.org

The reaction temperature required for dehydration decreases significantly with increased substitution of the carbinol carbon. libretexts.org While primary alcohols may require temperatures up to 180°C, tertiary alcohols often dehydrate at or slightly above room temperature (25°–80°C) in the presence of a strong acid. libretexts.orgquora.com

The choice of catalyst profoundly impacts reaction efficiency. Homogeneous catalysts like sulfuric acid and phosphoric acid are effective, but heterogeneous catalysts offer advantages in terms of product separation and catalyst reusability. Studies on analogous tertiary alcohols show that solid acid catalysts, such as the ion-exchange resin Amberlyst-15, can selectively produce the most stable alkene with good yields, while minimizing side reactions like polymerization. researchgate.net

Furthermore, the catalytic environment can be tailored to enhance reaction rates. Research on the dehydration of cyclohexanol (B46403) derivatives within the confined pore structures of zeolites has shown that these environments can increase the intrinsic rate constant for dehydration compared to homogeneous catalysis in aqueous solutions. osti.govnih.gov This rate enhancement is attributed to the stabilization of the transition state within the zeolite's sub-nanometer-sized confines. osti.govnih.gov

| Catalyst System | Type | Typical Conditions | Advantages/Notes | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) / Phosphoric Acid (H₃PO₄) | Homogeneous | 25–80°C | Common, effective laboratory-scale method. | libretexts.orgquora.com |

| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Varies, often mild heat | Reusable, avoids aqueous workup, high selectivity for stable alkene. | researchgate.net |

| Zeolites (e.g., HBEA) | Heterogeneous (Microporous) | Aqueous phase, elevated temp. | Rate enhancement due to transition state stabilization in pores. | osti.govnih.gov |

| Carbon-Supported Heteropolyacids | Heterogeneous | Liquid phase | Conversion rates depend on the molecular size of the alcohol and pore diameter of the support. | conicet.gov.ar |

Oxidation and Reduction Reaction Mechanisms

The behavior of this compound under oxidative and reductive conditions is defined by its tertiary alcohol functionality.

Tertiary Alcohol Unreactivity to Conventional Oxidation

This compound is resistant to oxidation by conventional oxidizing agents such as potassium dichromate (K₂Cr₂O₇), chromium trioxide (CrO₃), and potassium permanganate (B83412) (KMnO₄) under standard conditions. studymind.co.ukchemistryviews.orgchemguide.co.uk This unreactivity is a hallmark of tertiary alcohols. jackwestin.comsavemyexams.com

The mechanism of alcohol oxidation to a carbonyl compound requires the removal of a hydrogen atom from the carbinol carbon (the carbon bearing the -OH group). studymind.co.ukchemguide.co.uk In primary and secondary alcohols, this C-H bond is present and readily broken. However, in a tertiary alcohol like this compound, the carbinol carbon is bonded to three other carbon atoms and lacks a hydrogen atom. jackwestin.comsavemyexams.com Therefore, oxidation to a ketone cannot occur without the cleavage of a much stronger carbon-carbon bond, a process that requires harsh conditions and typically leads to degradation of the molecule. chemistryviews.org

Electrocatalytic and Biotransformational Oxidation Processes

While conventional methods fail, advanced oxidation protocols can be employed.

Electrocatalytic Oxidation: This method uses an electric potential to drive oxidation, often with the help of a mediator or a specialized electrode surface. It can achieve oxidations that are otherwise difficult. researchgate.net For instance, nickel oxide-hydroxide (NiOOH) generated on the surface of a nickel anode can act as a heterogeneous redox mediator to oxidize alcohols. acs.org Another approach involves using biomimetic iron complexes that can be oxidized electrochemically to a high-valent Fe(V)=O species, which is a powerful enough oxidant to abstract a C-H bond and effect alcohol oxidation. rsc.org These methods provide a pathway for the controlled oxidation of challenging substrates, including tertiary alcohols, potentially leading to ring-opened products or other functionalities depending on the conditions.

Biotransformation: Enzymes offer a highly selective means of catalyzing reactions. While direct enzymatic oxidation of tertiary alcohols is challenging, other biotransformations are possible. Lipases, for example, are known to catalyze the esterification or transesterification of some sterically hindered tertiary alcohols. nih.govresearchgate.net Studies on Lipase A from Candida antarctica (CalA) have shown its ability to acylate tertiary alcohols, and its activity can be significantly improved through protein engineering. nih.gov Furthermore, in metabolic contexts, enzymes like cytochrome P450 are capable of oxidizing tertiary carbons, although this often leads to hydroxylated products rather than ketones. ontosight.aipharmacy180.com

Computational and Theoretical Chemistry Studies of 1 3 Ethylphenyl Cyclohexanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and predict a wide array of properties. nih.govresearchgate.net

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT provides several avenues for analyzing the distribution and energy of electrons within a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For 1-(3-Ethylphenyl)cyclohexanol, the HOMO is expected to be localized primarily on the electron-rich ethylphenyl group, which can readily donate electron density. Conversely, the LUMO is anticipated to be distributed across the cyclohexanol (B46403) ring and the C-O antibonding orbital. The specific energies of these orbitals can be calculated using DFT.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.36 | A larger gap suggests high chemical stability. rsc.org |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals corresponding to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of bonding interactions, charge distribution, and intramolecular charge transfer (hyperconjugation). researchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can estimate their energetic significance using second-order perturbation theory. uni-muenchen.de

In this compound, key NBO interactions would include the delocalization of oxygen's lone pair electrons into the antibonding orbitals of adjacent C-C and C-O bonds. Furthermore, interactions between the π-orbitals of the phenyl ring and the σ* orbitals of the cyclohexyl ring can reveal hyperconjugative stabilization.

Table 2: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-Ccyclohexyl) | 2.15 | Lone Pair Delocalization |

| LP (O) | σ(C-O) | 0.98 | Lone Pair Delocalization |

| π (Cphenyl-Cphenyl) | σ(Ccyclohexyl-Cphenyl) | 1.80 | π → σ Hyperconjugation |

| σ (C-H) | σ(C-O) | 3.50 | σ → σ Hyperconjugation |

E(2) represents the stabilization energy associated with the delocalization from a filled donor orbital to an empty acceptor orbital.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule, calculated based on its electron density. wolfram.comlibretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Conventionally, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group, making it a primary site for interaction with electrophiles. A region of positive potential (blue) would be located around the hydroxyl hydrogen atom, indicating its acidic character. The ethylphenyl group would exhibit a moderately negative potential due to its π-electron cloud.

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Theoretical vibrational spectroscopy involves calculating the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov This comparison is a powerful tool for structural elucidation and the assignment of experimental vibrational bands. researchgate.net

For this compound, DFT calculations can predict the characteristic vibrational modes associated with its functional groups. Key vibrations include the O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, C=C stretches of the phenyl ring, and the C-O stretch.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

| O-H Stretch | 3650 | 3600-3200 (Broad) |

| C-H Stretch (Aromatic) | 3080 | 3100-3000 |

| C-H Stretch (Aliphatic) | 2945 | 3000-2850 |

| C=C Stretch (Aromatic) | 1610 | 1625-1575 |

| C-O Stretch (Alcohol) | 1150 | 1260-1000 |

Natural Bond Orbital (NBO) Analysis

Reactivity and Stability Assessments

Computational chemistry offers powerful tools to predict the reactivity and stability of a molecule without the need for laboratory synthesis. These assessments are crucial for understanding how a compound will behave in a chemical reaction.

Global Reactivity Descriptors

Other important descriptors are chemical potential (μ), which indicates the tendency of electrons to escape; chemical hardness (η), which measures resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. vulcanchem.com For a comprehensive understanding, these values for this compound would need to be calculated and analyzed.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |

| HOMO Energy | EHOMO | - | Value not available |

| LUMO Energy | ELUMO | - | Value not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Value not available |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Value not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Value not available |

| Electrophilicity Index | ω | μ2 / 2η | Value not available |

This table is for illustrative purposes only. The values are not based on actual calculations for this compound as no published data is available.

Energetic Profiles of Reaction Pathways

Theoretical chemistry can be used to map out the energetic landscape of a chemical reaction. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathway a reaction will follow. This involves locating the transition state structures and calculating the activation energy for each potential reaction step. For this compound, this could involve studying reactions such as dehydration to form an alkene or oxidation of the alcohol group. Such studies are vital for predicting reaction outcomes and optimizing reaction conditions.

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. acs.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β). Large values for these parameters suggest that a molecule may have significant NLO activity. For this compound, a computational study would involve calculating these properties to assess its potential as an NLO material.

Table 2: Hypothetical Nonlinear Optical Properties of this compound

| Property | Symbol | Hypothetical Value (esu) |

| Polarizability | α | Value not available |

| First-Order Hyperpolarizability | β | Value not available |

This table is for illustrative purposes only. The values are not based on actual calculations for this compound as no published data is available.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Molecular modeling techniques are used to predict the most stable arrangements of atoms in a molecule.

Stereochemical Influence on Molecular Geometry

The stereochemistry of this compound, specifically the relative orientation of the substituents on the cyclohexane (B81311) ring, will have a profound effect on its molecular geometry. If the molecule is chiral, the different enantiomers could have distinct biological activities or physical properties. Computational modeling can be used to analyze the bond lengths, bond angles, and dihedral angles of the different stereoisomers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor or a crystal lattice.

While there is a clear and established framework for the computational and theoretical investigation of organic molecules, this compound remains an unexamined subject in the scientific literature. The application of DFT and other molecular modeling techniques to this compound would provide valuable data on its reactivity, stability, potential NLO properties, and conformational preferences. Such a study would be a welcome contribution to the field of computational chemistry and would provide a foundation for future experimental work on this compound.

Enzyme-Substrate Interaction Modeling

Detailed modeling of the interactions between this compound and specific enzymes is not present in current research literature. This type of analysis is crucial for understanding the compound's potential biological activity and metabolic pathways.

Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly employed to predict the binding affinity and mode of action of a ligand with a protein of interest. However, no studies have been published that perform molecular docking of this compound with any biological targets. Consequently, there are no available data, such as binding energies or interaction profiles with specific amino acid residues of any enzyme active sites, to report.

Prediction of Enzymatic Stereospecificity

The prediction of how enzymes might act on a chiral molecule like this compound to produce a specific stereoisomer is a key area of computational biochemistry. These predictions often rely on established models of enzyme active sites and quantum mechanics/molecular mechanics (QM/MM) calculations. A search of the scientific literature reveals no studies dedicated to predicting the enzymatic stereospecificity for the synthesis or metabolism of this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Advanced Applications and Derivatives of 1 3 Ethylphenyl Cyclohexanol in Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, 1-(3-Ethylphenyl)cyclohexanol offers multiple reactive sites that can be selectively manipulated to build molecular complexity. The hydroxyl group on the cyclohexane (B81311) ring and the ethylphenyl substituent are key handles for synthetic transformations.

Precursors for Complex Organic Molecules

This compound serves as a strategic starting point for the synthesis of more complex molecules, leveraging the reactivity of its core structure. The cyclohexanol (B46403) moiety is particularly amenable to a variety of transformations that pave the way for intricate molecular designs. researchgate.net

Key synthetic transformations include:

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol leads to the formation of 1-(3-ethylphenyl)cyclohexene. This alkene can then undergo a range of further reactions, such as epoxidation, dihydroxylation, or oxidative cleavage, to introduce new functional groups. The oxidative dehydrogenation of related aryl cyclohexenes to form biaryl compounds, which are important structural motifs, highlights a potential pathway for creating complex aromatic systems from this precursor. pnas.orgwikipedia.org

Oxidation: Oxidation of the secondary alcohol functionality, if the aryl group were at a different position, or rearrangement followed by oxidation, would yield the corresponding cyclohexanone (B45756). This ketone is a versatile intermediate for reactions such as alpha-functionalization, aldol (B89426) condensations, and Baeyer-Villiger oxidation, enabling the construction of diverse carbocyclic and heterocyclic frameworks. wikipedia.orgnih.gov

Substitution: The hydroxyl group can be substituted via nucleophilic substitution reactions, often activated by conversion to a better leaving group. This allows for the introduction of halides, azides, and other functionalities, which are themselves precursors for further synthetic steps. acs.org

Cascade Reactions: The structure is suitable for designing cascade reactions, where multiple bond-forming events occur in a single operation. For instance, a sequence initiated by modification of the hydroxyl group could trigger a cyclization or rearrangement involving the aromatic ring, leading to polycyclic structures in an efficient manner. 20.210.105

The synthesis of highly substituted cyclohexanol derivatives from simpler aryl ketones and aldehydes underscores the role of this structural class as a building block for molecules with multiple stereocenters. researchgate.net The total synthesis of complex natural products often relies on such well-defined and strategically functionalized cyclic intermediates. nih.govsci-hub.se

Building Blocks in Fine Chemical Synthesis

In the realm of fine chemical synthesis, where purity and precise molecular structure are paramount, this compound acts as a valuable building block. krohne.com Fine chemicals include pharmaceuticals, agrochemicals, and specialty materials where a specific molecule, rather than a mixture, is required. chemicalbook.com

The utility of this compound is derived from its distinct molecular architecture:

The 1-(cyclohexanol) core provides a non-planar, three-dimensional scaffold that is often sought after in drug design to achieve specific receptor interactions.

The 3-ethylphenyl group offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, allowing for the tuning of electronic and steric properties.

Its role as an intermediate is analogous to other functionalized cyclohexanols used in the synthesis of polymers, plasticizers, and pharmaceuticals. wikipedia.orgchemicalbook.com For example, related structures like 1-ethynylcyclohexanol are key intermediates in life sciences and the production of specialty polymers. meisenbaochem.comwikipedia.orgbasf.com The defined structure of this compound makes it an ideal starting material for multi-step syntheses where control over regiochemistry and stereochemistry is critical for the final product's properties. Palladium-catalyzed reactions, which are workhorses in fine chemical synthesis, are often employed for transformations on such intermediates. researchgate.net

Strategies for Developing New Organic Reactions

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. This compound and related structures can serve as model substrates for creating and refining new catalytic processes.

Catalyst Design and Optimization

The transformation of the alcohol functional group in cyclohexanols is a common benchmark for testing new catalyst systems. Research in this area focuses on achieving high efficiency, selectivity, and sustainability.

For instance, the oxidation or dehydrogenation of cyclohexanols to cyclohexanones is a fundamentally important industrial process. wikipedia.org Catalyst development for this transformation explores various metals and ligand systems. A study on palladium(II)-catalyzed aerobic dehydrogenation utilized a specific dimethylaminopyridine ligand to convert substituted cyclohexanones into phenols, demonstrating how ligand choice is critical for reaction outcomes. nih.gov Similarly, phosphine (B1218219) oxide-based catalysts have been developed for the catalytic Appel reaction, converting alcohols to alkyl halides, though sterically hindered substrates like cyclohexanol proved challenging, highlighting areas for further catalyst optimization. acs.org

The table below summarizes findings from a study on a palladium-catalyzed aerobic dehydrogenation, illustrating the impact of catalyst and conditions on reaction outcomes.

| Entry | Catalyst System | Conditions | Product | Yield (%) nih.gov |

|---|---|---|---|---|

| 1 | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | TsOH, DMSO, 80°C, O₂ | o-Cresol | 75 |

| 2 | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | TsOH, DMSO, 80°C, O₂ | m-Cresol | 80 |

| 3 | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | TsOH, DMSO, 80°C, O₂ | p-Cresol | 79 |

| 4 | Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | TsOH, DMSO, 80°C, O₂ | Biphenyl-3-ol | 85 |

Data derived from studies on related substituted cyclohexanones.

Reaction Scope Expansion and Functional Group Tolerance

Once a promising catalytic reaction is developed, its scope and limitations must be explored. This compound, with its alkyl-substituted aromatic ring and tertiary alcohol, is an excellent substrate for testing the generality of a new method. Key questions addressed during scope expansion include:

Steric Hindrance: How does the bulky nature of the tertiary alcohol and the substituted phenyl group affect catalyst performance? Some catalytic systems are highly sensitive to steric bulk around the reactive center. acs.org

Electronic Effects: Does the electron-donating nature of the ethyl group on the phenyl ring influence the reaction rate or mechanism?

Functional Group Compatibility: Will the catalyst tolerate the aromatic ring and the alkyl C-H bonds, or will side reactions occur? The development of catalysts with high functional group tolerance is crucial for their application in complex molecule synthesis.

Research into Pd-catalyzed carboalkoxylation reactions for synthesizing tetrahydrofurans involved screening various chiral ligands derived from substituted cyclohexanols to optimize enantioselectivity, showing how the aryl group's nature impacts the reaction's success. nih.gov Similarly, studies on the oxidative dehydrogenation of various substituted phenyl cyclohexenes to biaryls using a metal-free carbon catalyst demonstrated broad applicability, a key goal of reaction development. pnas.org

Structural Analogs in Medicinal Chemistry Synthesis

The modification of lead compounds is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. ashp.org The 1-phenylcyclohexanol (B105894) scaffold is a privileged structure found in a number of biologically active compounds. By synthesizing structural analogs of this compound, medicinal chemists can explore the structure-activity relationship (SAR) of this chemical class. nih.gov

Analog design strategies include:

Aromatic Substitution: Varying the position and nature of the substituent on the phenyl ring (e.g., moving the ethyl group to the ortho- or para-position, or replacing it with methoxy, halo, or nitro groups) can significantly impact biological activity by altering electronic properties and binding interactions. nih.gov

Ring Modification: The cyclohexane ring can be replaced with other cyclic systems, such as cyclopentane (B165970) or piperidine, to probe the importance of ring size and conformation.

Bioisosteric Replacement: The phenyl ring could be replaced by a bioisostere, such as a thiophene (B33073) or pyridine (B92270) ring, to improve properties like metabolic stability or solubility. ua.es The hydroxyl group can also be replaced with other hydrogen-bond donors or acceptors.

The table below presents examples of structural analogs and their relevance in medicinal chemistry, illustrating the synthetic goals of such modifications.

| Analog Name | Structural Difference from Parent Compound | Relevance/Application Area |

|---|---|---|

| 1-Ethynylcyclohexanol | Ethylphenyl group replaced by an ethynyl (B1212043) group. wikipedia.org | Precursor and active metabolite of the sedative ethinamate; has sedative and anticonvulsant properties. wikipedia.org |

| trans-4-Aminocyclohexanol | Ethylphenyl group replaced by an amino group; different substitution pattern. researchgate.net | Used as a building block for synthesizing Schiff bases and other derivatives with potential biological activities. researchgate.net |

| N-Cyclopropylmethyl-7α-phenyl-northebaine analogs | Contains a complex polycyclic structure with a phenyl substituent. | Analogs are synthesized to act as potent and selective κ-opioid receptor agonists for pain management. nih.gov |

| 4-Phenylcyclohexanol | Lacks the ethyl group on the phenyl ring; different substitution pattern. google.com | Investigated in the context of O-acyl derivatives for potential medicinal applications. google.com |

Conformationally Restricted Analogs

The concept of conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a bioactive molecule. By reducing the number of accessible conformations, a molecule can be "locked" into its bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with a biological target. The 1-arylcyclohexanol skeleton is an excellent starting point for designing such conformationally restricted analogs.

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric and torsional strain. gmu.edupressbooks.pub In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky 3-ethylphenyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. gmu.edu This inherent conformational preference is the first level of restriction.

Further rigidity can be introduced by synthesizing derivatives with additional substituents or by incorporating the cyclohexane ring into a larger, more rigid polycyclic system. For instance, the synthesis of cis- and trans-2-amino-1-arylcyclohexanols introduces a second substituent on the cyclohexane ring, further constraining its conformational flexibility. researchgate.netresearchgate.net While these specific analogs were prepared with different aryl groups, the synthetic principles are directly applicable to the 3-ethylphenyl derivative.

The synthesis of these conformationally restricted analogs often involves stereoselective methods to control the relative orientation of the substituents. For example, trans-amino alcohols can be synthesized from the corresponding epoxides, while cis-isomers can be obtained through the addition of an organometallic reagent to a 2-aminocyclohexanone (B1594113) precursor. researchgate.netresearchgate.net The configuration and preferred conformation of these analogs can be determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), by analyzing chemical shifts and coupling constants. researchgate.net

The primary goal of creating these rigid analogs is to mimic the bioactive conformation of more flexible parent compounds. By systematically synthesizing and testing a series of conformationally restricted derivatives of this compound, researchers can deduce the optimal spatial arrangement of the phenyl and hydroxyl groups required for a specific biological activity. This information is invaluable for the rational design of more potent and selective drug candidates.

Table 1: Representative Conformationally Restricted 1-Arylcyclohexanol Analogs and Their Synthetic Precursors

| Analog Type | Key Structural Feature | Representative Precursor(s) |

| cis-2-Amino-1-arylcyclohexanol | Amino and hydroxyl groups are cis | 2-Aminocyclohexanone and an aryllithium or Grignard reagent |

| trans-2-Amino-1-arylcyclohexanol | Amino and hydroxyl groups are trans | 1-Aryl-1,2-epoxycyclohexane and an amine or azide |

| Decahydronaphthols | Fused bicyclic system | Octahydronaphthalenone and an aryllithium reagent |

This table is illustrative and based on synthetic strategies for related 1-arylcyclohexanol compounds. researchgate.netresearchgate.netresearchgate.net

Scaffolds for Bioactive Compound Libraries

In modern drug discovery, the this compound core structure can serve as a "scaffold" or central framework for the construction of compound libraries. lifechemicals.comnih.gov A scaffold-based approach involves taking a core molecular structure known to have some interaction with biological systems and systematically decorating it with a variety of chemical appendages (functional groups) at different attachment points. lifechemicals.comu-strasbg.fr This strategy allows for the rapid generation of a large number of related molecules, which can then be screened for biological activity against various targets like enzymes or receptors.

The this compound scaffold offers several points for chemical diversification:

The Hydroxyl Group: This functional group can be converted into ethers, esters, or other functionalities. It can also be replaced with other groups, such as amines or halogens, through nucleophilic substitution reactions.

The Phenyl Ring: The aromatic ring can be further substituted with various functional groups (e.g., halogens, nitro groups, alkyl chains) to explore how these changes affect biological activity. The existing ethyl group at the meta position already provides a specific substitution pattern to build upon.

The Cyclohexane Ring: The hydrogens on the cyclohexane ring can be replaced with other groups, although this is often more synthetically challenging.

The design of these libraries is often guided by computational methods to ensure chemical diversity and "drug-like" properties. u-strasbg.fr By creating a library of compounds based on the this compound scaffold, chemists can efficiently explore the chemical space around this core structure. High-throughput screening of such a library can lead to the identification of "hit" compounds with promising biological activity. These hits can then be further optimized in a process known as hit-to-lead development to improve their potency, selectivity, and pharmacokinetic profile.

For example, a library could be synthesized where the hydroxyl group is etherified with a set of diverse alkyl and aryl groups, and simultaneously, a second substituent is introduced onto the phenyl ring. The resulting matrix of compounds would allow for a systematic evaluation of the structure-activity relationship (SAR), revealing which combinations of substituents lead to the desired biological effect. While specific libraries based on this compound are not extensively documented in the literature, the principles of scaffold-based library design are a cornerstone of modern medicinal chemistry. lifechemicals.comnih.gov

Table 2: Potential Diversification Points on the this compound Scaffold for Library Synthesis

| Diversification Point | Potential Modifications | Synthetic Reaction Type |

| C1-Hydroxyl Group | Etherification, Esterification, Substitution with N or Halogen | Williamson ether synthesis, Fischer esterification, Nucleophilic substitution |

| Phenyl Ring | Introduction of additional substituents (e.g., -Cl, -F, -NO2, -CH3) | Electrophilic aromatic substitution |

| Ethyl Group | Not a typical point for diversification in library synthesis | N/A |

| Cyclohexane Ring | Introduction of substituents at various positions | Various, often requiring multi-step synthesis |

This table outlines hypothetical modifications based on standard organic synthesis principles for the purpose of library generation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-Ethylphenyl)cyclohexanol, and what experimental parameters optimize yield?

- Methodology : The compound can be synthesized via alkylation of phenol derivatives using cyclohexanol or cyclohexene as intermediates. For example, cyclohexanol reacts with 3-ethylphenol under acidic catalysis (e.g., H-BEA zeolite) to form the target compound. Key parameters include temperature (80–120°C), solvent polarity (apolar solvents like decalin reduce side reactions), and catalyst loading (5–10 wt%) . Reactive distillation with formic acid or phase-transfer catalysts (e.g., PEG-400) improves conversion efficiency by shifting equilibrium .

- Analytical Validation : Monitor reaction progress via GC-MS or <sup>1</sup>H NMR to track cyclohexanol dehydration and alkylation steps .

Q. How can <sup>1</sup>H NMR spectroscopy distinguish this compound from structural analogs?

- Methodology : Key NMR signals include:

- Cyclohexanol backbone: Multiplets at δ 1.2–2.3 ppm (cyclohexyl protons) and a broad singlet for the hydroxyl group (δ 1.8–2.1 ppm).

- 3-Ethylphenyl group: Aromatic protons (δ 6.6–7.2 ppm) and ethyl group signals (triplet at δ 1.2 ppm for CH3, quartet at δ 2.6 ppm for CH2) .

Q. What analytical techniques are recommended for detecting trace impurities in this compound samples?

- Methodology : Combine HPLC with UV detection (λ = 254 nm) for quantification of residual phenol or cyclohexanone. For non-volatile impurities, use LC-MS in positive ion mode to identify byproducts (e.g., dimerized esters or ethers) .

- Validation : Cross-reference with spiked standards and calibrate using internal standards like deuterated cyclohexanol-d12 .

Advanced Research Questions

Q. How do substrate inhibition and activation mechanisms impact the enzymatic oxidation of this compound?

- Mechanistic Insight : Liver alcohol dehydrogenase (ADH) exhibits substrate inhibition at low NAD<sup>+</sup> concentrations due to competitive binding of the enzyme’s active site (E·ROH complex). At high NAD<sup>+</sup> levels, substrate activation occurs via abortive E·NADH·ROH complex formation, accelerating NADH release .

- Experimental Design : Use stopped-flow kinetics with varying NAD<sup>+</sup> (0.1–10 mM) and substrate (0.5–50 mM) concentrations. Fit data to a modified Michaelis-Menten model incorporating inhibition/activation constants .

Q. What computational methods predict the binding affinity of this compound to muscarinic receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using the M3 receptor crystal structure (PDB: 4U15). Validate with MD simulations (AMBER) to assess ligand stability in the binding pocket. Key interactions include hydrogen bonding with Asp147 and π-π stacking with Tyr506 .

- Data Contradictions : Tramadol analogs show higher affinity due to methoxy group polarity, but 3-ethyl substitution may enhance hydrophobic interactions .

Q. How does the alkylation mechanism of phenol with cyclohexanol differ under homogeneous vs. heterogeneous catalysis?

- Heterogeneous Catalysis (H-BEA zeolite) : Cyclohexanol dehydrates to cyclohexene first, generating carbenium ions that alkylate phenol. The rate-limiting step is carbenium ion formation, requiring Brønsted acid sites .

- Homogeneous Catalysis (H2SO4) : Direct protonation of cyclohexanol forms oxonium ions, enabling nucleophilic attack by phenol. Side reactions (e.g., dimerization) are more prevalent due to free carbenium ions .

- Experimental Optimization : Compare turnover frequencies (TOF) using in situ <sup>13</sup>C MAS NMR to track intermediate species .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal solvent for this compound synthesis?

- Key Findings : Apolar solvents (decalin) favor carbenium ion stability in zeolite-catalyzed reactions, minimizing side products . Polar solvents (THF) improve solubility in phase-transfer catalysis but require higher catalyst loadings .

- Resolution : Design a solvent screening study (e.g., decalin vs. THF) with fixed catalyst (H-BEA) and reaction time. Quantify yields via GC-MS and side products via LC-MS .

Methodological Recommendations

Q. What strategies mitigate cyclohexanol dimerization during this compound synthesis?

- Preventive Measures :

- Use reactive distillation to remove water and shift equilibrium toward alkylation .

- Add radical scavengers (e.g., BHT) to suppress oxidative coupling .

Toxicology & Safety

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.